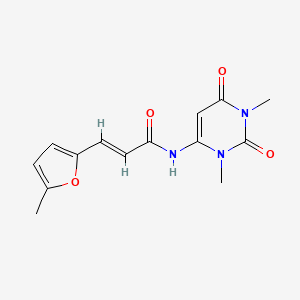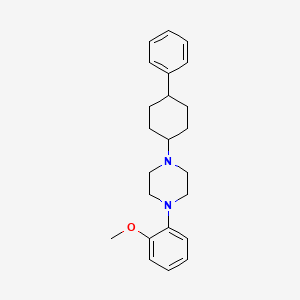
N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide, also known as CNPA, is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications. CNPA is a member of the acrylamide family of compounds, which are widely used in various industrial and laboratory settings. In
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been studied extensively in the scientific research community due to its potential applications in various fields. One of the primary research areas for N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide is in the development of new drugs for the treatment of cancer. Several studies have shown that N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis (cell death) in cancer cells. N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of several enzymes involved in cell growth and survival, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have anti-inflammatory and anti-oxidant properties. N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide has also been shown to modulate the immune system by increasing the production of cytokines and chemokines, which are important for immune cell activation and recruitment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide for lab experiments is its potent anti-cancer activity, which makes it an attractive candidate for the development of new cancer therapies. N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide is also relatively easy to synthesize and purify, which makes it accessible for research purposes. However, one limitation of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide is its potential toxicity, which requires careful handling and monitoring during lab experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide. One area of interest is the optimization of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide derivatives with improved anti-cancer activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide, which could lead to the development of new cancer therapies. Additionally, the potential anti-inflammatory and immunomodulatory effects of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide warrant further investigation for the treatment of inflammatory and autoimmune diseases.
Métodos De Síntesis
N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methylphenylamine with 4-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide. Other methods of synthesis include the reaction of 5-chloro-2-methylphenylamine with 4-nitrophenylacrylonitrile or 4-nitrophenylacetyl chloride.
Propiedades
IUPAC Name |
(E)-N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11-2-6-13(17)10-15(11)18-16(20)9-5-12-3-7-14(8-4-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQXXBSYAOPFEW-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-hydroxy-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5849094.png)

![5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5849109.png)
![1-(4-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5849112.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849119.png)


methanone](/img/structure/B5849140.png)
![N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5849142.png)

![N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5849171.png)

![ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5849190.png)